

# Comparative toxicity of 2-epi-Abamectin and abamectin on non-target organisms

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## Compound of Interest

Compound Name: 2-epi-Abamectin

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## A Comparative Analysis of Abamectin's Toxicity to Non-Target Organisms

**Initial Scope:** This guide was intended to provide a comparative toxicological profile of **2-epi-Abamectin** and its parent compound, Abamectin, on a range of non-target organisms. However, a comprehensive literature search yielded no available data on the toxicity of **2-epi-Abamectin**. Therefore, this guide will focus on a detailed examination of the known toxicity of Abamectin to various non-target species, providing researchers, scientists, and drug development professionals with a thorough summary of its environmental impact.

Abamectin, a widely used insecticide and miticide derived from the soil bacterium *Streptomyces avermitilis*, is a mixture of avermectin B1a (>80%) and avermectin B1b (<20%)[1][2]. While effective against agricultural pests, its use raises concerns about its effects on non-target organisms.[3] This guide synthesizes available experimental data on the toxicity of Abamectin to aquatic invertebrates, fish, bees, and soil organisms.

## Toxicity to Aquatic Organisms

Abamectin is classified as very highly toxic to both freshwater and marine/estuarine fish and aquatic invertebrates on an acute exposure basis.[1] Chronic exposure to concentrations in the nanogram per liter (ng/L) range can also have significant adverse effects.[1]

Table 1: Acute Toxicity of Abamectin to Aquatic Invertebrates

Species	Endpoint (Duration)	Value (ppb)	Reference
Daphnia magna (freshwater crustacean)	LC50 (48-hour)	0.34	[4]
Pink Shrimp (Penaeus duorarum)	LC50 (96-hour)	1.6	[4]
Mysid Shrimp	LC50 (96-hour)	0.022	[4]
Eastern Oyster	LC50 (96-hour)	430	[4]
Blue Crab	LC50 (96-hour)	153	[4]

Table 2: Acute Toxicity of Abamectin to Fish

Species	Endpoint (Duration)	Value (ppb)	Reference
Rainbow Trout	LC50 (96-hour)	3.2	[4][5]
Bluegill Sunfish	LC50 (96-hour)	9.6	[4]
Sheepshead Minnow	LC50 (96-hour)	15	[4]
Channel Catfish	LC50 (96-hour)	24	[4]
Carp	LC50 (96-hour)	42	[4][5]

Chronic effects on fish include reduced wet weight in freshwater species and decreased post-hatch survival in estuarine and marine species.[1] Despite its high toxicity, Abamectin's potential for bioaccumulation in fish is considered low due to its rapid elimination.[4][6]

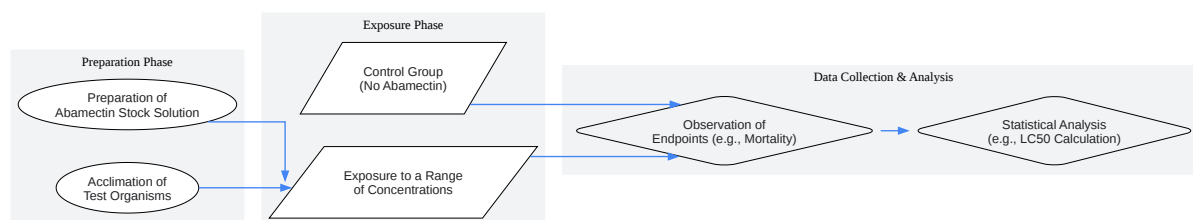
## Experimental Protocols: Aquatic Toxicity Testing

Acute Toxicity Testing for Fish (e.g., 96-hour LC50):

- **Test Organisms:** Fish of a specific species (e.g., Rainbow Trout, Bluegill Sunfish) are acclimated to laboratory conditions.
- **Test Substance:** A stock solution of Abamectin is prepared and diluted to a series of concentrations.
- **Exposure:** Fish are exposed to the different concentrations of Abamectin in a flow-through or static system for 96 hours. A control group is maintained in water without Abamectin.
- **Observation:** Mortality is recorded at specified intervals (e.g., 24, 48, 72, and 96 hours).
- **Data Analysis:** The LC50 (the concentration estimated to cause 50% mortality) and its 95% confidence limits are calculated using statistical methods such as probit analysis.

#### Chronic Toxicity Testing for Aquatic Invertebrates (e.g., Daphnia magna Reproduction Test):

- **Test Organisms:** Young female Daphnia magna (<24 hours old) are used.
- **Exposure:** Daphnids are individually exposed to a range of sublethal concentrations of Abamectin and a control. The test medium is renewed periodically.
- **Duration:** The exposure typically lasts for 21 days.
- **Endpoints:** Survival of the parent animals and the number of offspring produced per surviving adult are recorded.
- **Data Analysis:** The No-Observed-Adverse-Effect Concentration (NOAEC) and the Lowest-Observed-Adverse-Effect Concentration (LOAEC) for reproduction are determined. The EC10 (the concentration causing a 10% effect on reproduction) can also be calculated.



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Caption: Generalized workflow for an acute aquatic toxicity test.

## Toxicity to Terrestrial Organisms

Honey Bees (*Apis mellifera*)

Abamectin is highly toxic to honey bees through both contact and oral exposure.<sup>[2][4]</sup>

Table 3: Toxicity of Abamectin to Honey Bees

Species	Endpoint (Duration)	Value	Reference
<i>Apis mellifera</i>	Contact LC50 (24-hour)	0.002 $\mu$ g/bee	<sup>[2][4]</sup>
<i>Apis mellifera</i>	Oral LD50	0.009 $\mu$ g/bee	<sup>[2][4]</sup>
<i>Apis mellifera jemenatica</i>	Oral LT50 (0.1 ppm)	21.026 hours	<sup>[7][8]</sup>

Studies have shown that Abamectin can cause dose- and time-dependent mortality in honey bees.[9] At a concentration of 100 ppb, all exposed bees died within 14 days.[9] Sublethal effects can include digestive disorders due to damage to midgut cells.[7][8]

## Soil Organisms

Abamectin's impact on soil invertebrates varies by species.

Table 4: Toxicity of Abamectin to Soil Invertebrates

Species	Endpoint	Value (mg/kg soil)	Reference
Earthworm (Eisenia fetida)	LC50 (28-day)	28 ppm	[4]
Earthworm (Eisenia fetida)	Reproduction (No. of cocoons)	Reduced at >0.25	[10]
Earthworm (Eisenia fetida)	Reproduction (Hatchability)	Reduced at >1.5	[10]
Earthworm (Eisenia andrei)	LC50	18	[11]
Springtails (Folsomia fimetaria)	Reproduction	Affected at 0.25	[12][13]
Springtails (Folsomia candida)	Reproduction	Affected at 0.5	[12][13]
Enchytraeids	Reproduction	Reduced at >10	[12][13]

Reproduction is a particularly sensitive endpoint for the sublethal effects of Abamectin on earthworms and springtails.[10][12][13]

## Experimental Protocols: Terrestrial Toxicity Testing

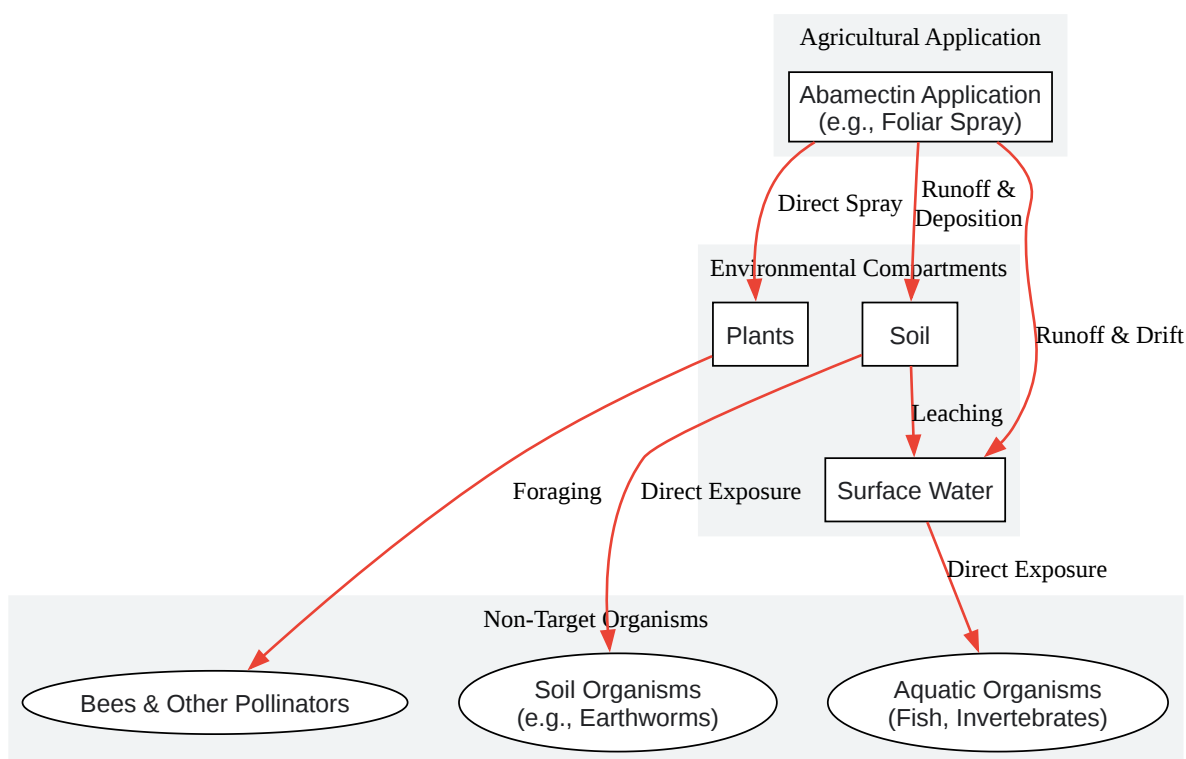
Honey Bee Acute Oral Toxicity Test (LD50):

- Test Organisms: Young adult worker honey bees are collected and starved for a short period.

- Test Substance: Abamectin is dissolved in a sucrose solution at various concentrations.
- Exposure: Individual bees are fed a known volume of the dosed sucrose solution. A control group receives only the sucrose solution.
- Observation: Mortality is assessed at regular intervals for at least 48 hours.
- Data Analysis: The LD50 (the dose causing 50% mortality) is calculated.

#### Earthworm Acute Toxicity Test (LC50):

- Test Medium: Artificial soil is prepared according to standard guidelines.
- Test Substance: Abamectin is thoroughly mixed into the artificial soil at a range of concentrations.
- Test Organisms: Adult earthworms (*Eisenia fetida*) with a clitellum are selected.
- Exposure: The earthworms are introduced into the treated soil and maintained in controlled conditions for 14 days.
- Observation: Mortality is assessed at day 7 and day 14.
- Data Analysis: The LC50 is determined.



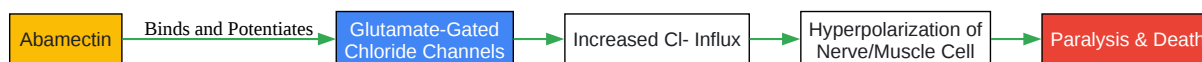
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Caption: Environmental fate and exposure pathways of Abamectin.

## Mode of Action

Abamectin acts as a nerve poison in insects by interfering with neural and neuromuscular transmission.[4] It potentiates the activity of glutamate-gated chloride channels, leading to an influx of chloride ions into nerve and muscle cells. This hyperpolarizes the cell membrane, preventing the transmission of nerve signals and resulting in paralysis and death of the target

pest. This mode of action is selective for invertebrates, contributing to its lower toxicity in mammals.[3]



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Caption: Simplified mode of action of Abamectin in invertebrates.

## Conclusion

The available data clearly indicate that while Abamectin has low persistence in the environment due to rapid photodegradation and microbial degradation, it poses a significant risk to non-target organisms, particularly aquatic invertebrates and honey bees.[4][14] Its high acute toxicity necessitates careful management practices to minimize environmental exposure and protect biodiversity. Future research should focus on developing strategies to mitigate these risks and on investigating the toxicity of metabolites and degradates of Abamectin. The absence of data on **2-epi-Abamectin** highlights a gap in the understanding of the full toxicological profile of Abamectin-related compounds.

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